2-methyl-5-(4-morpholinylmethyl)Benzenamine
Description
Properties
IUPAC Name |
2-methyl-5-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVCQTRILTZRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-5-(4-morpholinylmethyl)Benzenamine typically involves the reaction of 2-methyl-5-nitrobenzyl chloride with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then reduced using a suitable reducing agent like hydrogen gas in the presence of a palladium catalyst to yield this compound .
Chemical Reactions Analysis
2-methyl-5-(4-morpholinylmethyl)Benzenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-methyl-5-(4-morpholinylmethyl)Benzenamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-(4-morpholinylmethyl)Benzenamine involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound can interact with various biological receptors, enzymes, or proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Table 1: Substituent Profiles and Physicochemical Properties
Key Observations :
- Morpholine vs. Pyridine/Piperidine : Morpholine’s oxygen atom increases polarity compared to pyridine (N-heterocycle) or piperidine (amine ring), influencing solubility and receptor interactions.
- Nitro vs. Morpholinylmethyl : Nitro groups (e.g., U181) confer toxicity and regulatory concerns, whereas morpholinylmethyl derivatives exhibit lower cytotoxicity .
Pharmacological Activity
Table 2: Bioactivity Comparison
| Compound | Cytotoxicity (U937 Cells) | Antiviral Activity (HIV) | Cannabimimetic Activity | References |
|---|---|---|---|---|
| This compound | Inactive | Poor inhibition | None reported | [1] |
| Aminoalkylindoles (e.g., Analog II) | Not tested | Not tested | ED₅₀: 0.68–18 µmol/kg | [2] |
| 2-Methyl-5-(4-pyridinyl)aniline | Not tested | Not tested | Not reported | [14] |
Key Findings :
- Steric and electronic effects of substituents (e.g., morpholine’s oxygen) likely reduce binding affinity to viral or cellular targets.
Biological Activity
2-Methyl-5-(4-morpholinylmethyl)benzenamine, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a benzene ring substituted with a methyl group and a morpholinylmethyl group, which may influence its interaction with biological targets.
- Chemical Formula : CHN
- CAS Number : 925920-82-7
- Molecular Weight : 192.27 g/mol
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The morpholine ring is known to enhance solubility and bioavailability, potentially allowing for better interaction with biological systems. The compound may act as an inhibitor or modulator for specific pathways, although detailed mechanisms remain to be fully elucidated.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Some studies have suggested that morpholine derivatives can inhibit tumor growth through apoptosis induction in cancer cells.
- Antimicrobial Effects : Morpholine-containing compounds have shown activity against certain bacterial strains, indicating potential use in treating infections.
- Neurological Activity : The compound may interact with neurotransmitter systems, suggesting a role in neuropharmacology.
Anticancer Activity
In a study examining the effects of morpholine derivatives on cancer cell lines, it was found that this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |
| Control (Doxorubicin) | MCF-7 | 0.5 | DNA intercalation |
Antimicrobial Activity
Another study focused on the antimicrobial properties of morpholine derivatives, where this compound was tested against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
